



Application Notes and Protocols for GPR84 Activation via Calcium Mobilization Assay

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Compound of Interest		
Compound Name:	GPR84 agonist-1	
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These application notes provide a comprehensive guide to utilizing a calcium mobilization assay for the study of G-protein coupled receptor 84 (GPR84) activation. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.

Introduction to GPR84

G-protein coupled receptor 84 (GPR84) is a member of the metabolic G protein-coupled receptor family, primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1][2] It is activated by medium-chain fatty acids (MCFAs), particularly those with 9-14 carbon atoms.[3][4] GPR84 is coupled to a pertussis toxin (PTX)-sensitive Gi/o signaling pathway.[4][5][6] Activation of GPR84 has been implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and metabolic diseases.[1] [2][7][8] Consequently, GPR84 has emerged as a promising therapeutic target for conditions such as inflammatory bowel disease, neuroinflammatory diseases, and fibrosis.[1][2]

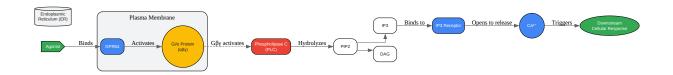
Upon agonist binding, the activated Gi/o proteins can release their G β y subunits, which in turn can stimulate downstream signaling cascades that lead to the mobilization of intracellular calcium from the endoplasmic reticulum.[5][9] This increase in intracellular calcium can be



detected using calcium-sensitive fluorescent dyes, providing a robust method for screening and characterizing GPR84 ligands.

GPR84 Signaling Pathway

The activation of GPR84 by an agonist initiates a signaling cascade that results in the release of intracellular calcium. The diagram below illustrates the key steps in this pathway.



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Caption: GPR84 signaling pathway leading to calcium mobilization.

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed for a 96-well plate format using a fluorescence plate reader. A common method involves the use of HEK293 cells stably co-expressing GPR84 and a promiscuous G-protein alpha subunit, such as $G\alpha16$, to reliably couple the receptor to the calcium signaling pathway.[3][6]

Materials

- HEK293 cells stably expressing GPR84 and Gα16 (HEK293/Gα16/GPR84)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin



- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Hanks' Balanced Salt Solution (HBSS)
- Fluo-4 AM calcium indicator dye
- Probenecid
- GPR84 agonists and antagonists
- 96-well black-walled, clear-bottom assay plates
- Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Methods

- · Cell Culture and Plating:
 - Culture HEK293/Gα16/GPR84 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
 - The day before the assay, harvest the cells using Trypsin-EDTA and seed them into 96well black-walled, clear-bottom plates at a density of 30,000-50,000 cells per well in 100 μL of culture medium.
 - Incubate the plates overnight to allow for cell attachment.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2 μM Fluo-4 AM with 2.5 mM probenecid (probenecid helps to prevent the leakage of the dye from the cells).
 - Carefully remove the culture medium from the wells.
 - Add 100 μL of the Fluo-4 AM loading solution to each well.



- Incubate the plate at 37°C for 45-60 minutes.
- Compound Preparation:
 - Prepare serial dilutions of your test compounds (agonists and antagonists) in HBSS. For antagonists, a pre-incubation step is required.
- Calcium Flux Measurement:
 - After incubation, wash the cells gently with HBSS to remove excess dye.
 - Add 100 μL of HBSS to each well.
 - Place the plate in a fluorescence plate reader (e.g., FlexStation III) set to record fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[6]
 - For Agonist Testing: Record a baseline fluorescence for 15-30 seconds, then use the automated injector to add 25 μL of the agonist solution and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
 - For Antagonist Testing: After the dye loading and wash step, add 50 μL of the antagonist solution and incubate for 10-15 minutes at room temperature.[6] Then, place the plate in the reader, record a baseline, and inject a known GPR84 agonist (at its EC₈₀ concentration) to measure the inhibition of the calcium response.

Data Analysis:

- \circ The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- Normalize the data to the response of a known reference agonist or as a percentage of the maximum response.
- Plot the normalized response against the logarithm of the compound concentration to generate dose-response curves.

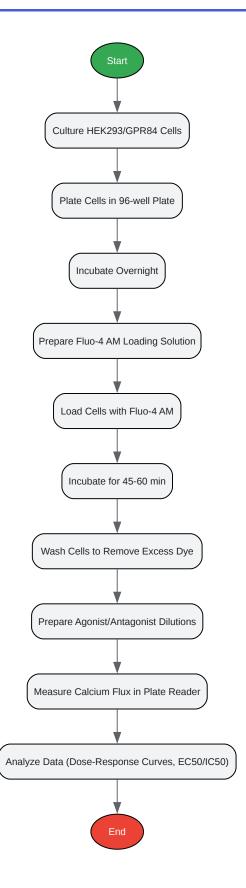


• Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using a non-linear regression analysis (e.g., four-parameter logistic equation).

Experimental Workflow

The following diagram outlines the major steps in the calcium mobilization assay workflow.





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